4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid
Overview
Description
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid is an organic compound with the molecular formula C14H12N2O4. It is a derivative of biphenyl, featuring amino groups at the 4 and 4’ positions and carboxylic acid groups at the 2 and 2’ positions. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Target of Action
It has been used in the fabrication of carboxyl-containing covalent organic frameworks (cofs) which have shown good adsorption performance on congo red .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonds and π–π stacking interactions . This interaction results in the formation of a new carboxyl-containing COF .
Biochemical Pathways
The compound is involved in the polymerization process to form cofs .
Result of Action
The compound has been used to fabricate cofs that show good adsorption performance on congo red .
Action Environment
The compound has been used in the fabrication of cofs, which are typically stable and robust materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the Ullmann coupling reaction. This reaction is catalyzed by copper and involves the coupling of 2-nitrobenzoic acid with 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid . The reaction conditions include the use of organic solvents and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound often involves the same Ullmann coupling reaction but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amino acids .
Scientific Research Applications
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid
- 4,4’-Diamino-[1,1’-biphenyl]-2,2’-disulfonic acid
- 3,3’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid
Uniqueness
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of amino and carboxylic acid groups at the 4,4’ and 2,2’ positions, respectively, allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-amino-2-(4-amino-2-carboxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDOBRSMHTMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C2=C(C=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid contribute to the formation of the 2D luminescent complex?
A1: this compound acts as an organic linker in the formation of the 2D luminescent complex. [] It coordinates to zinc ions through its carboxylic acid groups, creating a repeating framework structure. This framework serves as a scaffold for the luminescent properties inherited from the incorporated HLC-NH2 ligand.
Q2: What is significant about the observed time-dependent luminescence conversion in HLC-NH2-TPE?
A2: The time-dependent luminescence conversion of HLC-NH2-TPE in a DMF/H2O (v:v/1:9) mixture suggests a dynamic structural change within the material. [] This could be due to solvent interactions influencing the aggregation state of the AIE-active TPE unit over time, leading to altered luminescence. Investigating this phenomenon could provide insights into designing materials with tunable optical properties for applications like sensors or displays.
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